5-Methyl-2-thio-xylo-uridine is a modified nucleoside that features a methyl group at the 5-position and a thiol group at the 2-position of the uridine base. This compound is part of a class of nucleosides that are essential in various biological processes, particularly in RNA structure and function. The presence of the thiol group enhances the chemical reactivity of this nucleoside, making it significant in biochemical applications.
5-Methyl-2-thio-xylo-uridine exhibits significant biological activity, particularly in the context of RNA modifications. It is known to influence:
The synthesis of 5-methyl-2-thio-xylo-uridine typically involves several steps:
5-Methyl-2-thio-xylo-uridine has several important applications:
Interaction studies involving 5-methyl-2-thio-xylo-uridine focus on its binding affinities and effects on biological macromolecules:
Several compounds share structural similarities with 5-methyl-2-thio-xylo-uridine, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methyluridine | Methyl group at C5 | Commonly found in RNA; less reactive than thiolated forms |
| 2-Thiouridine | Thiol group at C2 | Enhances base pairing; used in RNA studies |
| 5-Taurinomethyluridine | Taurine side chain at C5 | Involved in mitochondrial tRNA modifications |
| 2-Thiouridine derivatives | Variations on sulfur modifications | Used for studying RNA stability and function |
These compounds highlight the uniqueness of 5-methyl-2-thio-xylo-uridine due to its specific methyl and thiol modifications, which confer distinct biochemical properties not found in other similar nucleosides.
The biosynthesis of 5-Methyl-2-thio-xylo-uridine represents a specialized variant of the broader thiouridine modification pathway found in transfer ribonucleic acid molecules [1]. The enzymatic synthesis involves a complex network of modification enzymes that recognize specific transfer ribonucleic acid substrates and incorporate sulfur atoms at precise positions [7]. The modification occurs primarily at the wobble position 34 of transfer ribonucleic acids, where it plays a critical role in maintaining translational fidelity and codon recognition accuracy [17].
The primary enzymatic pathway begins with the formation of 5-methylaminomethyl-2-thiouridine through the coordinated action of the methylenetetrahydrofolate-dependent MnmE-MnmG complex [19] [20]. This bifunctional enzyme system catalyzes two distinct modification reactions, incorporating either an aminomethyl or carboxymethylaminomethyl group to position 5 of the anticodon wobble uridine using ammonium or glycine as substrates respectively [21] [24]. The MnmE-MnmG complex undergoes significant conformational changes during the catalytic cycle, with MnmE adopting an asymmetric dimer configuration when interacting with MnmG [20].
Following the initial modification by MnmE-MnmG, the bifunctional enzyme MnmC completes the pathway through two sequential reactions [19]. The flavin adenine dinucleotide-dependent oxidoreductase domain MnmC converts carboxymethylaminomethyl-2-thiouridine into aminomethyl-2-thiouridine [19] [21]. Subsequently, the S-adenosyl-L-methionine-dependent methyltransferase domain MnmC methylates aminomethyl-2-thiouridine to form 5-methylaminomethyl-2-thiouridine [19] [24]. This sequential processing ensures the formation of the complete hypermodified nucleoside essential for proper transfer ribonucleic acid function [1].
The enzymatic specificity of these modification systems extends beyond simple substrate recognition. Research has demonstrated that MnmE-MnmG can modify all cognate transfer ribonucleic acids via the ammonium pathway, while the output of the modification pathways depends significantly on growth conditions and specific transfer ribonucleic acid species [21] [24]. The two MnmC domains function independently, with transfer ribonucleic acid for glutamine and transfer ribonucleic acid for arginine serving as substrates for the methyltransferase domain but not the oxidoreductase domain [21] [24].
| Enzyme Complex | Substrate | Product | Cofactor | Cellular Location |
|---|---|---|---|---|
| MnmE-MnmG | Uridine-34 | Carboxymethylaminomethyl-uridine | Methylenetetrahydrofolate, Flavin adenine dinucleotide, Nicotinamide adenine dinucleotide | Cytoplasm |
| MnmC Oxidoreductase | Carboxymethylaminomethyl-2-thiouridine | Aminomethyl-2-thiouridine | Flavin adenine dinucleotide | Cytoplasm |
| MnmC Methyltransferase | Aminomethyl-2-thiouridine | 5-Methylaminomethyl-2-thiouridine | S-adenosyl-L-methionine | Cytoplasm |
The incorporation of sulfur atoms into 5-Methyl-2-thio-xylo-uridine requires sophisticated sulfur mobilization systems centered on cysteine desulfurase enzymes [4] [28]. These enzymes catalyze the abstraction of sulfur from L-cysteine, converting it to L-alanine while forming a persulfide intermediate on a conserved cysteine residue [33]. The cysteine desulfurase reaction represents the initial step in sulfur activation and mobilization pathways that supply sulfur for various cellular processes including transfer ribonucleic acid thiolation [7] [28].
The primary cysteine desulfurase involved in thiouridine biosynthesis is IscS, which provides sulfur for Fe-S cluster synthesis and transfer ribonucleic acid modifications [4] [5]. IscS demonstrates broad substrate specificity and can support multiple sulfur-requiring pathways simultaneously [4]. The enzyme operates through a pyridoxal phosphate-dependent mechanism, forming an external cysteine-pyridoxal phosphate Schiff base that facilitates nucleophilic attack by the active site cysteine residue [33].
In Gram-positive bacteria such as Bacillus subtilis, multiple cysteine desulfurases contribute to sulfur metabolism, with YrvO serving as the dedicated enzyme for 2-thiouridine biosynthesis [3] [11]. This specialized cysteine desulfurase partners specifically with the thiouridylase MnmA in an abbreviated pathway that bypasses the complex sulfur relay system found in Gram-negative bacteria [3] [23]. The YrvO-MnmA partnership represents a streamlined approach to sulfur incorporation that reduces the number of required proteins from seven to two [3].
The sulfur incorporation mechanism involves the formation of persulfide intermediates that serve as activated sulfur donors [7] [33]. Under reducing conditions, cysteine desulfurases can achieve high turnover rates for alanine formation, while the presence of sulfur acceptors modulates the enzymatic activity by altering reaction profiles and catalytic efficiency [33]. The persulfide intermediate initiates the second half of the catalytic cycle, transferring sulfur to acceptor molecules for the synthesis of sulfur-containing cofactors [33].
Kinetic studies have revealed that cysteine desulfurases exhibit Michaelis-Menten constants for cysteine in the range of 20-100 micromolar, with turnover numbers varying significantly depending on reaction conditions and the presence of sulfur acceptors [33]. The enzymatic activity is highly dependent on the availability of reducing agents and the specific sulfur acceptor proteins involved in the pathway [33].
| Cysteine Desulfurase | Organism | Substrate Km (μM) | Turnover Number (min⁻¹) | Sulfur Acceptor | Pathway Type |
|---|---|---|---|---|---|
| IscS | Escherichia coli | 50-80 | 2.5-5.0 | TusA, TusBCD, TusE | Complex relay |
| YrvO | Bacillus subtilis | 24-35 | 1.8-3.2 | MnmA | Direct transfer |
| SufS | Various bacteria | 40-70 | 1.2-2.8 | Multiple acceptors | General pathway |
The thiouridylase MnmA plays a central role in 2-thiouridine formation by catalyzing the adenosine triphosphate-dependent activation of the carbon-2 position of uridine-34 in transfer ribonucleic acid and subsequent sulfur incorporation [3] [5]. MnmA functions as the terminal enzyme in the sulfur relay system, receiving activated sulfur from upstream carrier proteins and transferring it to the target transfer ribonucleic acid substrate [3] [5]. The enzyme possesses conserved cysteine residues that are essential for forming sulfur-covalent intermediates during the thiolation reaction [3].
In Escherichia coli, MnmA operates within a complex seven-protein sulfur relay system that includes IscS, TusA, the TusBCD complex, and TusE [5]. This elaborate system ensures efficient sulfur transfer from the initial cysteine desulfurase to the final transfer ribonucleic acid substrate [5]. IscS serves as the primary sulfur mobilizing enzyme, providing activated sulfur through persulfide chemistry to the downstream relay proteins [4] [5]. The sulfur relay proteins TusA, TusBCD, and TusE function as intermediates that facilitate sulfur transfer and generate a persulfide on TusE, which serves as the immediate sulfur source for MnmA-mediated thiolation [5].
The mechanism of MnmA-catalyzed thiolation involves two distinct chemical steps: adenosine triphosphate-dependent adenylation of the target uridine and sulfur transfer from the persulfurated form of the enzyme to the activated transfer ribonucleic acid substrate [3]. Structural analysis has revealed that MnmA contains six cysteine residues, three of which are completely conserved across species and essential for enzymatic function [3]. Site-directed mutagenesis studies have demonstrated that substitution of these conserved cysteines with alanine completely abolishes thiolation activity [3].
In vitro reconstitution experiments have confirmed that MnmA and IscS are sufficient to catalyze sulfur transfer under appropriate conditions [3] [5]. Complete reactions containing YrvO, MnmA, adenosine triphosphate, cysteine, and transfer ribonucleic acid under reducing conditions result in the formation of 2-thiouridine-modified transfer ribonucleic acid, with reaction rates enhanced over 400-fold compared to control conditions [3]. The thiolation reaction demonstrates substrate preference for unmodified uridine-34 transfer ribonucleic acid compared to partially modified 5-methylaminomethyl-uridine-34 transfer ribonucleic acid [3].
Radiolabeling experiments using ³⁵S-cysteine have provided direct evidence for sulfur incorporation into transfer ribonucleic acid mediated by the MnmA-IscS system [3]. These studies demonstrate that sulfur atoms from cysteine are efficiently incorporated into the 2-position of uridine, confirming the role of these enzymes in thiouridine biosynthesis [3]. The incorporation efficiency varies depending on the specific transfer ribonucleic acid substrate, with transfer ribonucleic acid for lysine, glutamate, and glutamine serving as preferred substrates [5].
| Enzyme | Conserved Cysteines | Function | Cofactor Requirement | Substrate Specificity |
|---|---|---|---|---|
| MnmA | Cys51, Cys104, Cys200 | Thiouridylase | Adenosine triphosphate | transfer ribonucleic acid Lys, Glu, Gln |
| IscS | Cys328 | Cysteine desulfurase | Pyridoxal phosphate | L-cysteine |
| TusA | Cys19 | Sulfur carrier | None | Persulfide transfer |
| TusE | Cys-terminus | Sulfur donor | None | MnmA activation |
The regulatory networks controlling 5-Methyl-2-thio-xylo-uridine biosynthesis exhibit fundamental differences between prokaryotic and eukaryotic systems, reflecting the distinct cellular organization and metabolic requirements of these domains [6] [10]. In prokaryotic systems, regulation occurs primarily at the level of enzyme expression and substrate availability, with sulfur-responsive mechanisms controlling the abundance of key biosynthetic enzymes [11].
In Bacillus subtilis and other Gram-positive bacteria, the levels of 2-thiouridine biosynthetic enzymes YrvO and MnmA respond to sulfur availability in a dose-dependent manner [11]. Under sulfur-limiting conditions, both enzymes show reduced accumulation without corresponding changes in transcript levels, suggesting post-transcriptional regulation [11]. This regulatory mechanism allows bacteria to adjust 2-thiouridine levels based on sulfur nutrient status, potentially using this modification as an indicator of cellular sulfur availability [11]. The regulation appears specific to the 2-thiouridine pathway, as other cysteine desulfurases and sulfur-containing modifications remain unaffected by sulfur limitation [11].
Eukaryotic systems employ more complex regulatory mechanisms involving the ubiquitin-like protein modification pathway [8] [10]. The eukaryotic 2-thiouridine formation pathway shares components with protein urmylation, creating regulatory crosstalk between transfer ribonucleic acid modification and protein modification systems [10]. The pathway involves E1-like enzymes such as Uba4 that activate both Urm1 for protein modification and provide sulfur for transfer ribonucleic acid thiolation [10]. This dual function creates opportunities for competitive regulation between transfer ribonucleic acid modification and protein urmylation [10].
The regulatory complexity in eukaryotes extends to the subcellular compartmentalization of thiouridine biosynthesis. Cytoplasmic transfer ribonucleic acid modifications involve the Ncs6/Urm1 system, while mitochondrial modifications utilize MnmA-type enzymes similar to bacterial systems [7] [30]. This compartmentalization requires coordinate regulation of both nuclear and mitochondrial gene expression to maintain appropriate enzyme levels in each compartment [7].
Transcriptional regulation also differs significantly between prokaryotes and eukaryotes. In bacteria, the genes encoding thiouridine biosynthetic enzymes are often scattered throughout the genome and regulated independently [5]. In contrast, eukaryotic systems show more coordinated regulation, with some modification genes responding to common transcriptional regulators [8]. The Elongator complex, involved in eukaryotic wobble uridine modifications, demonstrates links to RNA polymerase II transcription elongation, creating potential regulatory connections between transcription and transfer ribonucleic acid modification [26].
Environmental stress responses also influence thiouridine biosynthesis regulation differently in prokaryotes and eukaryotes. Bacterial systems show direct responses to sulfur availability and oxidative stress, with enzyme levels adjusting rapidly to changing conditions [11] [35]. Eukaryotic systems exhibit more complex stress responses, with thiouridine modifications affecting cellular signaling pathways such as target of rapamycin signaling [29]. Loss of wobble uridine modifications in yeast interferes with target of rapamycin pathway signaling, demonstrating the integration of transfer ribonucleic acid modification status with cellular growth control mechanisms [29].
| System Type | Regulatory Mechanism | Key Regulators | Environmental Response | Compartmentalization |
|---|---|---|---|---|
| Prokaryotic | Post-transcriptional enzyme control | Sulfur availability | Direct sulfur sensing | Cytoplasmic |
| Eukaryotic Cytoplasmic | Ubiquitin-like pathway integration | Uba4, Ncs6, Urm1 | Stress signaling pathways | Nuclear/cytoplasmic |
| Eukaryotic Mitochondrial | Independent MnmA-type system | Mitochondrial transcription | Organellar stress response | Mitochondrial matrix |
5-Methyl-2-thio-xylo-uridine represents one of the most structurally complex and functionally significant modifications found at the wobble position (position 34) of transfer ribonucleic acid anticodons. This hypermodified nucleoside exhibits remarkable specificity for particular transfer ribonucleic acid species across all domains of life, primarily targeting transfer ribonucleic acid molecules that decode codons ending in adenine or guanine [1] [2].
The structural impact of 5-Methyl-2-thio-xylo-uridine modification extends beyond simple base substitution, fundamentally altering the three-dimensional architecture of the anticodon stem loop region. Crystallographic studies have revealed that the presence of the methylthio group at position 2 and the methyl substituent at position 5 creates a rigid conformational constraint that prestructures the anticodon loop [3] [4]. This prestructuring effect stabilizes base stacking interactions between adjacent nucleotides, particularly enhancing the interaction between uridine 33 and uridine 35 positions [1] [3].
The molecular basis for transfer ribonucleic acid recognition by modification enzymes demonstrates exquisite specificity requirements. Structural analysis of enzyme-transfer ribonucleic acid complexes reveals that modification enzymes examine not only the target uridine at position 34 but also require specific sequence contexts, particularly the presence of guanosine at position 35 [3]. This dual recognition mechanism ensures that 5-Methyl-2-thio-xylo-uridine modifications are installed only on appropriate transfer ribonucleic acid substrates.
The hypermodification process occurs through sequential enzymatic steps, with the 2-thiolation typically preceding the 5-methyl group installation. In bacterial systems, the MnmE-MnmG complex first introduces aminomethyl or carboxymethylaminomethyl groups at the 5-position, followed by MnmC-mediated conversion to the final methylaminomethyl form [1]. The 2-thiolation is catalyzed by MnmA in conjunction with a complex sulfur transfer system involving TusA, TusBCD, TusE proteins, and the cysteine desulfurase IscS [5].
The primary biological function of 5-Methyl-2-thio-xylo-uridine lies in its profound enhancement of translation fidelity through multiple complementary mechanisms. Quantitative studies demonstrate that the presence of this modification improves translation accuracy by approximately 200-fold compared to unmodified wobble uridines [6] [7].
The fidelity enhancement operates through restriction of wobble base pairing capabilities. Unlike unmodified uridine, which can form promiscuous base pairs with multiple codon positions, 5-Methyl-2-thio-xylo-uridine exhibits preferential Watson-Crick geometry pairing with adenine-ending codons while maintaining controlled wobble interactions with guanine-ending codons [4]. This selectivity prevents misreading of near-cognate codons that could lead to amino acid misincorporation.
Structural studies reveal that the 2-thio modification stabilizes the enol tautomeric form of uridine, enabling formation of Watson-Crick base pairs with guanosine in non-standard geometry [4]. The methyl group at position 5 provides additional steric constraints that further restrict inappropriate base pairing interactions. Together, these modifications create an optimal balance between codon recognition efficiency and selectivity.
The impact on ribosomal decoding extends to the induced-fit mechanism of aminoacyl-transfer ribonucleic acid selection. Modified transfer ribonucleic acids demonstrate enhanced binding affinity to cognate codons while showing reduced affinity for near-cognate sequences [6]. This differential binding creates a wider energy gap between correct and incorrect codon-anticodon interactions, thereby improving the overall selectivity of the translation machinery.
Kinetic analysis of translation elongation reveals that 5-Methyl-2-thio-xylo-uridine-containing transfer ribonucleic acids exhibit optimal accommodation rates in the ribosomal A-site. The modification prevents both overly rapid accommodation, which could compromise proofreading, and excessively slow binding, which would reduce translation efficiency [8].
The role of 5-Methyl-2-thio-xylo-uridine modifications in cellular stress response represents a critical survival mechanism across microbial organisms. Loss of modification capability results in pleiotropic phenotypes, including reduced viability under various environmental stresses such as temperature fluctuations, oxidative conditions, and nutrient limitation [1] [6].
In Escherichia coli, deletion of genes encoding modification enzymes (mnmE, mnmG, mnmC, or mnmA) leads to severe growth defects under non-optimal conditions [1] [5]. These mutants exhibit particular sensitivity to pH variations, temperature stress, and stationary phase conditions. The stress sensitivity correlates directly with the degree of modification loss, with complete absence of the hypermodification causing the most severe phenotypes.
The molecular mechanism underlying stress protection involves maintenance of translation fidelity under challenging conditions. During stress, cellular error rates typically increase due to altered ribosome function, reduced proofreading efficiency, and changes in aminoacyl-transfer ribonucleic acid synthetase activity [9]. The presence of 5-Methyl-2-thio-xylo-uridine modifications provides a buffer against these stress-induced translation errors by maintaining high-fidelity decoding even when other quality control mechanisms are compromised.
Recent studies in Pseudomonas aeruginosa reveal additional stress-related functions, including modulation of virulence factor expression through translation control [9]. Loss of TrmA, the enzyme responsible for 5-methyluridine formation at position 54, affects the expression of type III secretion system components, demonstrating how transfer ribonucleic acid modifications can influence pathogen-host interactions during infection stress.
The oxidative stress response particularly depends on sulfur-containing modifications. Under oxidative conditions, the 2-thio group of 5-Methyl-2-thio-xylo-uridine can be selectively targeted, leading to desulfurization and loss of modification function [10]. This oxidative vulnerability may serve as a stress sensor, allowing cells to adjust translation patterns in response to redox conditions.
The evolutionary conservation of 5-Methyl-2-thio-xylo-uridine modifications across all domains of life underscores their fundamental importance to cellular function. Phylogenetic analysis reveals that the basic modification framework existed in the last universal common ancestor, estimated to have lived over 3 billion years ago [11] [12].
Bacterial systems represent the most ancient and conserved modification pathway, with MnmA and related enzymes found universally across bacterial phyla [5] [13]. The sulfur transfer machinery involving TusA-TusE proteins shows remarkable conservation, suggesting that the complex enzymatic system was already established in early bacterial evolution. Gram-positive bacteria such as Bacillus subtilis have evolved variant pathways using MnmM instead of MnmC, demonstrating evolutionary flexibility while maintaining functional conservation [1].
Archaeal organisms show more limited conservation, with some species containing simplified versions of the modification [11] [14]. Hyperthermophilic archaea such as Pyrococcus furiosus contain 2-thiouridine modifications but often lack the complete hypermodification found in bacteria and eukaryotes [14]. This simplified pattern may reflect adaptation to extreme environments where modified nucleosides face additional stability challenges.
Eukaryotic systems have evolved the most sophisticated modification machinery, with the Elongator complex representing a major evolutionary innovation [2] [6]. Plant chloroplasts retain bacterial-like modification pathways, reflecting their endosymbiotic origin, while cytoplasmic systems use the evolutionarily distinct Elongator pathway [1]. The presence of both systems in plants demonstrates how eukaryotic cells integrated multiple evolutionary solutions to achieve similar functional outcomes.
The molecular evolution of modification enzymes reveals several key evolutionary transitions. The bacterial MnmC enzyme, found only in proteobacteria and some spirochaetes, represents a relatively recent evolutionary innovation compared to the more ancient MnmA system [1]. In contrast, the eukaryotic Elongator complex appears to have evolved independently, suggesting convergent evolution toward similar modification patterns.
Cross-kingdom analysis demonstrates that while the specific enzymatic machinery varies, the functional constraints remain constant. All systems produce hypermodified wobble uridines that enhance translation fidelity and enable stress tolerance. This functional conservation despite mechanistic divergence highlights the essential role of these modifications in cellular physiology.
The evolutionary pressure for modification conservation is particularly evident in the wobble position specificity. Across all kingdoms, 5-Methyl-2-thio-xylo-uridine modifications target transfer ribonucleic acid species that decode NNA and NNG codon families, particularly those for lysine, glutamine, and glutamate [11] [15]. This universal targeting pattern suggests that these particular transfer ribonucleic acid-codon interactions are especially prone to errors without modification enhancement.
Modern genomic analysis reveals ongoing evolutionary adaptation in modification systems. Some bacterial lineages have acquired additional modification enzymes through horizontal gene transfer, while others have lost specific modifications in specialized ecological niches [13]. These evolutionary dynamics demonstrate that transfer ribonucleic acid modification systems continue to evolve in response to environmental and physiological pressures.
The conservation extends beyond enzyme sequences to include transfer ribonucleic acid structural requirements for modification. The consensus sequences surrounding position 34, particularly the requirement for specific nucleotides at positions 33 and 35, show remarkable conservation across kingdoms [3]. This structural conservation ensures that modification enzymes can recognize their substrates despite billions of years of evolutionary divergence.